molecular formula C13H12Cl3N3O3S B2704914 2,4,5-trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1421478-11-6

2,4,5-trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2704914
CAS No.: 1421478-11-6
M. Wt: 396.67
InChI Key: UPJSDPXSKGVDRQ-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as trichlorobenzene, sulfonamide, and pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidinone Moiety: Starting with a suitable precursor such as 4-methylpyrimidine, the compound undergoes oxidation to form 4-methyl-6-oxopyrimidine.

    Alkylation: The pyrimidinone is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

    Sulfonamide Formation: The intermediate is reacted with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The trichlorobenzene ring is susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or other reduced forms of the sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities. Its structural features allow for interactions with various biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is crucial for bacterial growth, thus potentially inhibiting bacterial enzymes involved in folate synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorobenzenesulfonamide: Lacks the pyrimidinone moiety, making it less versatile in biological applications.

    N-(2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide: Lacks the trichlorobenzene ring, which may reduce its reactivity in certain chemical reactions.

    4-Methyl-6-oxopyrimidin-1(6H)-yl derivatives: These compounds share the pyrimidinone structure but differ in their substituents, affecting their chemical and biological properties.

Uniqueness

2,4,5-Trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4,5-trichloro-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl3N3O3S/c1-8-4-13(20)19(7-17-8)3-2-18-23(21,22)12-6-10(15)9(14)5-11(12)16/h4-7,18H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJSDPXSKGVDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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